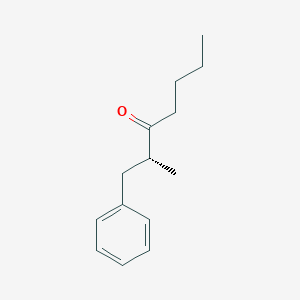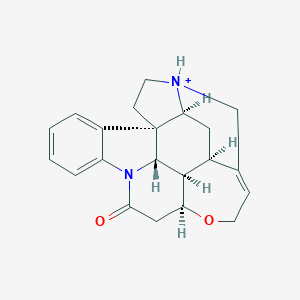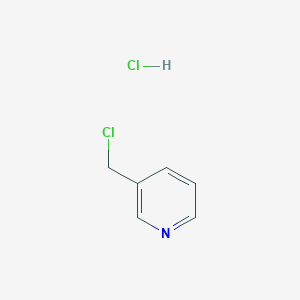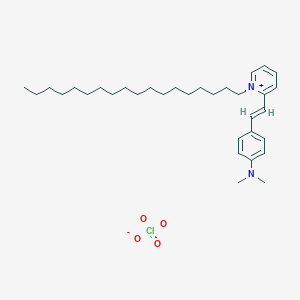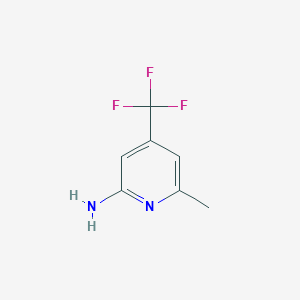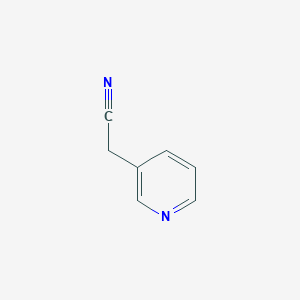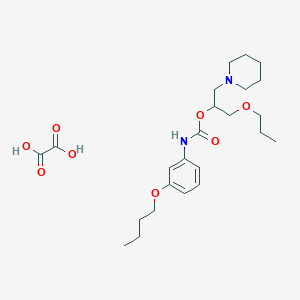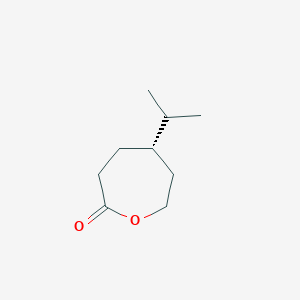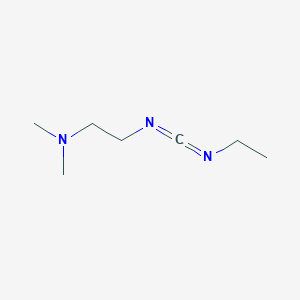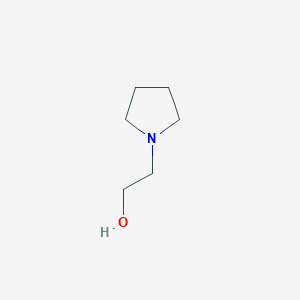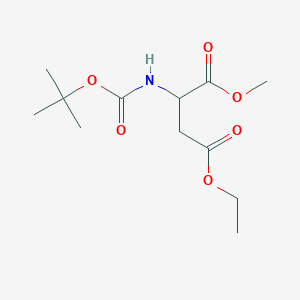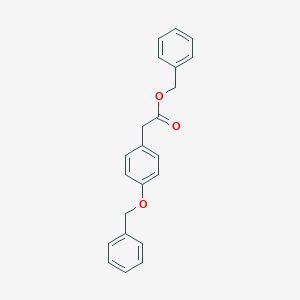
4-Benzyloxyphenylacetic acid benzyl ester
Descripción general
Descripción
4-Benzyloxyphenylacetic acid benzyl ester is a chemical compound with the molecular formula C22H20O3 . It is also known by other names such as Benzyl 2-(4-(Benzyloxy)phenyl)acetate and Benzyl 2-(4-phenylmethoxyphenyl)acetate .
Molecular Structure Analysis
The molecular weight of 4-Benzyloxyphenylacetic acid benzyl ester is 332.4 g/mol . The InChIKey, a unique identifier for the compound, is POPRKYSLLNJJPS-UHFFFAOYSA-N . The compound has a topological polar surface area of 35.5 Ų and contains 25 heavy atoms .Physical And Chemical Properties Analysis
The compound has a XLogP3 value of 4.5, indicating its lipophilicity . It has 0 hydrogen bond donors and 3 hydrogen bond acceptors . The compound has 8 rotatable bonds .Aplicaciones Científicas De Investigación
Modified Natural Polymers for Biocompatibility
Research has indicated that natural polymers like xylan and hyaluronan can be chemically modified to produce ethers and esters with specific properties, such as biocompatibility. These modifications, which involve esterification of carboxyl groups, can create materials suitable for a range of clinical applications due to their varied biological properties. Particularly, benzyl hyaluronan esters, representing a class of these compounds, demonstrate different physico-chemical and biological properties, potentially useful in a variety of medical applications (Petzold-Welcke et al., 2014), (Campoccia et al., 1998).
Esterases in Drug Metabolism
Esterases, which hydrolyze compounds containing ester, amide, and thioester bonds, play a crucial role in the metabolism of therapeutic drugs, including those involving 4-Benzyloxyphenylacetic acid benzyl ester derivatives. The role of various esterases in drug metabolism, with different substrate specificity, is being increasingly recognized, contributing to drug activation or detoxification (Fukami & Yokoi, 2012).
Propiedades
IUPAC Name |
benzyl 2-(4-phenylmethoxyphenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20O3/c23-22(25-17-20-9-5-2-6-10-20)15-18-11-13-21(14-12-18)24-16-19-7-3-1-4-8-19/h1-14H,15-17H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POPRKYSLLNJJPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)CC(=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Benzyloxyphenylacetic acid benzyl ester | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

